molecular formula C21H22O10 B1248054 Schoenoside

Schoenoside

Cat. No. B1248054
M. Wt: 434.4 g/mol
InChI Key: RPWGPITYYOQXEV-YMQHIKHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schoenoside is a natural product found in Schoenocaulon officinale with data available.

Scientific Research Applications

Isolation and Structural Analysis

  • Schoenoside, a 2-arylbenzofuran glucoside, was isolated from the rhizomes of Schoenocaulon officinale. Its structure was determined through physical and spectroscopic analyses, along with other compounds like stilbene glucosides and resveratrol derivatives (Kanchanapoom et al., 2002).

Phylogenetic Studies

  • This compound is linked to the Schoenoxiphium clade (Carex, Cyperaceae), exhibiting high species diversity in South Africa. Understanding its relationship within this clade is crucial for taxonomy and plant systematics (Villaverde et al., 2017).

Nutritional Research

  • Research by Schoenheimer, a notable figure in nutritional science, highlights the use of isotopic tracers, which could be related to the study of compounds like this compound. This approach has significantly advanced the understanding of metabolism and nutrition (Young & Ajami, 1999).

Pharmacological Potential

  • Allium schoenoprasum, associated with this compound, has been studied for its phytochemistry and pharmacological activities. It demonstrates potential in areas like anti-inflammatory, anticancer, antioxidant, and antihypertensive applications (Singh et al., 2018).

Environmental Applications

  • Schoenoplectus species, related to this compound, are used in constructed wetlands for wastewater treatment, showcasing their role in environmental remediation and nutrient uptake (Neubauer et al., 2012).

Antioxidant Properties

  • The antioxidant potential of Schoenoplectus triqueter, related to the family of this compound compounds, has been explored, revealing significant phytochemical properties beneficial for human health (Hassan et al., 2020).

Metal Contamination Treatment

  • Studies on Schoenoplectus californicus have demonstrated its effectiveness in treating copper-contaminated wastewater, indicating its potential in managing heavy metal pollution (Murray-Gulde et al., 2005).

properties

Molecular Formula

C21H22O10

Molecular Weight

434.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-(6-hydroxy-5-methoxy-1-benzofuran-2-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H22O10/c1-28-16-5-10-4-14(30-15(10)7-13(16)24)9-2-11(23)6-12(3-9)29-21-20(27)19(26)18(25)17(8-22)31-21/h2-7,17-27H,8H2,1H3/t17-,18-,19+,20-,21-/m1/s1

InChI Key

RPWGPITYYOQXEV-YMQHIKHWSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O

synonyms

schoenoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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